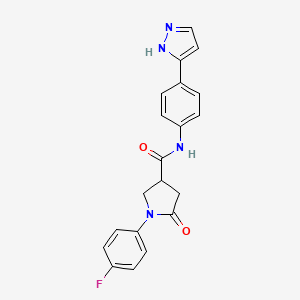

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PFP or Pyrazole Fluorophenyl Pyrrolidine.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide, also known as N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with various molecular targets, making it a candidate for developing new cancer therapies .

Anti-inflammatory Applications

The compound’s structure includes a pyrazole moiety, which is known for its anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for new antimicrobial agents .

Neuroprotective Effects

Research has shown that this compound can protect neuronal cells from oxidative stress and apoptosis. Its neuroprotective properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Properties

The compound has been found to possess strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This makes it valuable in research focused on preventing oxidative damage in various diseases .

Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. This property is particularly useful in drug discovery and development, where enzyme inhibitors are sought for various therapeutic applications .

Antiviral Research

Preliminary studies suggest that this compound may have antiviral properties, potentially inhibiting the replication of certain viruses. This makes it a candidate for further research in developing antiviral therapies .

作用機序

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various biological processes, including cell growth and differentiation .

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context, thereby modulating the receptor’s activity.

Biochemical Pathways

While the exact biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred that the compound likely influences pathways related to ERα. ERα is known to play a crucial role in the regulation of gene transcription. When activated, it can bind to estrogen response elements in DNA, leading to the transcription of target genes that are involved in cell growth and differentiation .

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and bioavailability, as fluorinated compounds are known to have greater stability than their non-fluorinated counterparts .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be dependent on its interaction with ERα. Given ERα’s role in cell growth and differentiation, the compound could potentially influence these processes. The exact effects would likely depend on the specific cellular context and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the presence of other signaling molecules could modulate the compound’s effects. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interaction with ERα .

特性

IUPAC Name |

1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2/c21-15-3-7-17(8-4-15)25-12-14(11-19(25)26)20(27)23-16-5-1-13(2-6-16)18-9-10-22-24-18/h1-10,14H,11-12H2,(H,22,24)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSXZGSSRBFYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2478596.png)

![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)

![ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478605.png)

![Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B2478606.png)

![7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2478607.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2478608.png)